2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18342898
InChI: InChI=1S/C14H12O3/c1-14(2)16-12-8-10-6-4-3-5-9(10)7-11(12)13(15)17-14/h3-8H,1-2H3
SMILES:
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one

CAS No.:

Cat. No.: VC18342898

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one -

Specification

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 2,2-dimethylbenzo[g][1,3]benzodioxin-4-one
Standard InChI InChI=1S/C14H12O3/c1-14(2)16-12-8-10-6-4-3-5-9(10)7-11(12)13(15)17-14/h3-8H,1-2H3
Standard InChI Key XAXHCOSUUPSWQL-UHFFFAOYSA-N
Canonical SMILES CC1(OC2=CC3=CC=CC=C3C=C2C(=O)O1)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2,2-dimethyl-4H-naphtho[2,3-d] dioxin-4-one consists of a naphthalene ring fused to a 1,3-dioxin-4-one moiety. The methyl groups at the 2-position introduce steric and electronic effects that influence reactivity. The dioxinone ring is a cyclic ketene acetal, which undergoes ring-opening reactions under specific conditions, releasing ketene intermediates .

Spectroscopic Characterization

Key spectroscopic data for analogous compounds, such as 2,2-dimethyl-4H-benzo[d][1, dioxin-4-one, provide insights into the expected properties of the naphtho derivative:

  • ¹H NMR: Methyl groups resonate as singlets near δ 1.70 ppm, while aromatic protons appear between δ 6.93–8.10 ppm .

  • ¹³C NMR: The carbonyl carbon of the dioxinone ring is observed near δ 161 ppm, with methyl carbons at ~25 ppm .

  • HRMS: Molecular ion peaks align with calculated masses (e.g., [M+H]+ for C₁₂H₁₅O₃: 207.1016) .

Synthetic Methodologies

Condensation Reactions

The synthesis of dioxinones typically involves acid-catalyzed condensation between diols or hydroxy acids and ketones. For example:

  • Method A: Reaction of salicylic acid derivatives with acetone in the presence of Lewis acids (e.g., SnCl₄) yields 2,2-dimethyl-dioxinones . Adapting this to naphtholic acid derivatives would produce the target compound.

  • Optimized Conditions: AgOTf or AgNTf₂ in CH₂Cl₂ at room temperature facilitates dehydrative rearrangement (DHR) to form chromones or γ-pyrones .

Table 1: Reaction Optimization for Dioxinone Synthesis

ParameterOptimal ConditionYield (%)
Lewis AcidSnCl₄ (0.5 equiv)66
SolventCH₂Cl₂72
TemperatureRoom temperature68

Functionalization Strategies

Reactivity and Applications

Photochemical Behavior

Under UV irradiation, the dioxinone ring undergoes cleavage to generate ketenes, which react with nucleophiles (e.g., alcohols, amines) to form esters or amides . This property is exploited in polymer science:

  • Polymer Synthesis: Irradiation of bis-dioxinones produces bisketenes, which cross-link hydroxyl-containing monomers (e.g., HEMA) to form polyester networks .

Thermal Stability

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures >200°C, indicating suitability for high-temperature applications .

Industrial and Academic Relevance

Pharmaceutical Intermediates

Dioxinones serve as precursors to chromones and flavones, which exhibit antitumor and antioxidant activities. For example, chromanone A, synthesized via DHR reactions, is a bioactive natural product .

Advanced Materials

The photoresponsive nature of 2,2-dimethyl-4H-naphtho[2,3-d] dioxin-4-one enables its use in:

  • Photoinitiators: Benzophenone byproducts from photolysis act as Type II photoinitiators .

  • Self-Healing Polymers: Ketene intermediates facilitate dynamic bond reformation.

Challenges and Future Directions

Scalability Issues

Current methods produce oligomers (3–8 units) due to photon-limited ketene release . Catalytic strategies (e.g., metal-organic frameworks) may enhance chain elongation.

Environmental Impact

Green chemistry approaches, such as solvent-free reactions or biocatalysis, are under exploration to reduce waste from halogenated solvents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator